

# Satranidazole CAS number and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Satranidazole**

Cat. No.: **B1681479**

[Get Quote](#)

## An In-depth Technical Guide to Satranidazole

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental analysis of **Satranidazole**, a potent nitroimidazole antimicrobial agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical and Physical Properties

**Satranidazole**, with the CAS Number 56302-13-7, is a synthetic nitroimidazole derivative.<sup>[1][2]</sup> <sup>[3][4]</sup> It is structurally distinct from other 5-nitroimidazoles due to a C-N linkage at the C2 position of the imidazole ring to a substituted imidazolidinone moiety.<sup>[5]</sup> It presents as a yellowish, crystalline powder that is slightly hygroscopic in nature.<sup>[6]</sup>

Table 1: Physicochemical Properties of **Satranidazole**

| Property          | Value                                                                | Source(s)                                                                       |
|-------------------|----------------------------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number        | 56302-13-7                                                           | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| IUPAC Name        | 1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one | <a href="#">[6]</a> <a href="#">[7]</a>                                         |
| Synonyms          | CG-10213-Go, Go-10213                                                | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>                     |
| Molecular Formula | C <sub>8</sub> H <sub>11</sub> N <sub>5</sub> O <sub>5</sub> S       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Molecular Weight  | 289.27 g/mol                                                         | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a>                     |
| Melting Point     | 185°C                                                                | <a href="#">[8]</a>                                                             |
| Boiling Point     | 505.2°C at 760 mmHg                                                  | <a href="#">[8]</a>                                                             |
| Solubility        | Insoluble in water; soluble in dioxane and dimethylformamide (DMF)   | <a href="#">[6]</a>                                                             |
| pKa               | 2.49 ± 0.25 (Predicted)                                              | <a href="#">[8]</a>                                                             |
| Appearance        | Yellowish, crystalline powder                                        | <a href="#">[6]</a>                                                             |

## Mechanism of Action

The selective toxicity of **Satranidazole** against anaerobic microorganisms is attributed to the reductive activation of its nitro group.[\[5\]](#) This process occurs at low redox potentials unique to anaerobic environments.[\[5\]](#) The reduction of the nitro group generates reactive intermediates that induce significant damage to microbial DNA.[\[5\]](#)[\[9\]](#)[\[10\]](#) This damage is characterized by the destabilization of the DNA helix and the occurrence of strand breaks, ultimately inhibiting nucleic acid synthesis and leading to cell death.[\[5\]](#)[\[6\]](#)[\[9\]](#)

Compared to other 5-nitroimidazoles like metronidazole, **Satranidazole** possesses a relatively high redox potential (-230 mV), which is more characteristic of 2-nitroimidazoles.[\[5\]](#) This higher redox potential makes it more resistant to inactivation by oxygen, potentially contributing to its enhanced potency against anaerobic bacteria.[\[5\]](#)[\[9\]](#)[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Satranidazole** in anaerobic microorganisms.

## Antimicrobial Activity

**Satranidazole** demonstrates superior activity against a wide range of anaerobic bacteria and protozoa compared to other nitroimidazoles such as metronidazole, tinidazole, and ornidazole. [5][9] Clinical studies have highlighted its effectiveness, showing a significantly lower minimum inhibitory concentration (MIC) for various anaerobic strains.[9]

Table 2: Comparative In Vitro and In Vivo Efficacy of **Satranidazole**

| Parameter                                                                     | Satranidazole | Metronidazole | Tinidazole   | Ornidazole  | Clindamycin | Source(s) |
|-------------------------------------------------------------------------------|---------------|---------------|--------------|-------------|-------------|-----------|
| MIC <sub>90</sub> (mg/L) vs. 50 clinical isolates of anaerobes                |               |               |              |             |             |           |
|                                                                               | 0.25          | 1.0           | 1.0          | 1.0         | -           | [11][12]  |
| ED <sub>50</sub> (mg/kg) in fatal murine infection with <i>F. necrophorum</i> |               |               |              |             |             |           |
|                                                                               | 2.1 ± 0.62    | 11.31 ± 1.99  | 13.19 ± 2.39 | 8.70 ± 2.21 | 7.10 ± 1.73 | [11][12]  |

MIC<sub>90</sub>: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. ED<sub>50</sub>: Dose required to protect 50% of the animals from death.

## Experimental Protocols

The minimum inhibitory concentration (MIC) of **Satranidazole** against anaerobic bacteria can be determined using standard agar dilution methods as outlined by relevant clinical laboratory standards.

Methodology:

- Media Preparation: Prepare appropriate agar media (e.g., Wilkins-Chalgren agar) supplemented with necessary growth factors for anaerobes.
- Drug Dilution: Prepare a series of two-fold dilutions of **Satranidazole** in the agar medium to achieve a range of final concentrations.
- Inoculum Preparation: Prepare a standardized inoculum of the test anaerobic bacteria, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- Inoculation: Inoculate the agar plates containing the drug dilutions with the bacterial suspension.
- Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 37°C for 48 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of **Satranidazole** that completely inhibits the visible growth of the organism.

This protocol evaluates the efficacy of **Satranidazole** in treating a subcutaneous abscess caused by *Bacteroides fragilis*.[\[11\]](#)

#### Methodology:

- Animal Model: Use male mice as the experimental animals.
- Infection: Induce a subcutaneous abscess by injecting a standardized suspension of *Bacteroides fragilis* into the flank of each mouse.
- Treatment: Administer **Satranidazole** orally at various dosages (e.g., 10 mg/kg, 100 mg/kg) at specified time points post-infection.[\[11\]](#) A control group receives the vehicle only.
- Evaluation: After a set treatment period, euthanize the animals, and excise the abscesses.
- Quantification: Homogenize the abscess tissue and perform serial dilutions to determine the number of viable bacteria (colony-forming units, CFU) per gram of tissue.
- Analysis: Compare the log reduction in CFU between the treated and control groups to determine the efficacy of the drug. At a dose of 10 mg/kg, **Satranidazole** produced a three-

log reduction in the infecting organism's cfu.[11]



[Click to download full resolution via product page](#)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Several RP-HPLC methods have been developed for the quantification of **Satranidazole** in bulk drug, pharmaceutical formulations, and biological fluids.[6][13][14]

Example Methodology for Combined Tablet Formulation (**Satranidazole** and Ofloxacin):[14]

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: Kromasil-100 C18 (250 x 4.6 mm, 5  $\mu$ m).[14]
- Mobile Phase: A mixture of 10mM phosphate buffer and methanol (50:50, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[14]
- Flow Rate: 1.0 mL/min.[14]
- Detection: UV detection at 294 nm.[14]
- Sample Preparation:
  - Weigh and powder twenty tablets.
  - Extract a quantity of powder equivalent to a single dose with a methanol and water mixture (80:20).
  - Sonicate the mixture for 20 minutes to ensure complete dissolution.
  - Filter the solution and dilute it with the mobile phase to achieve a final concentration within the linear range of the assay.
- Analysis: Inject the prepared sample into the HPLC system. The retention time for **Satranidazole** under these conditions is approximately 4.0 minutes.[14] Quantify the drug by comparing the peak area to that of a standard solution of known concentration.

A simple and accurate spectrophotometric method can be used for the estimation of **Satranidazole** in bulk and pharmaceutical dosage forms.[15]

Methodology:[15]

- Principle: The method is based on the reduction of the nitro group of **Satranidazole**, followed by diazotization and coupling with phloroglucinol to form a yellow-colored chromogen.
- Standard Solution Preparation: Prepare a standard stock solution of **Satranidazole** (e.g., 1 mg/mL) in methanol. Create working standards by appropriate dilution.

- Sample Preparation: Extract the drug from the powdered tablet formulation using methanol.
- Reaction:
  - Reduce the nitro group using zinc granules and 4N hydrochloric acid.
  - Perform diazotization followed by a coupling reaction with phloroglucinol.
- Measurement: Measure the absorbance of the resulting yellow-colored solution at its absorbance maximum ( $\lambda_{\text{max}}$ ), which is approximately 430 nm.
- Quantification: Determine the concentration of **Satranidazole** by comparing the absorbance of the sample to a calibration curve prepared from the standard solutions. The method obeys Beer's law in the concentration range of 10–50  $\mu\text{g/mL}$ .[\[15\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Satranidazole | 56302-13-7 | FS176458 | Biosynth [biosynth.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. watson-int.com [watson-int.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. academic.oup.com [academic.oup.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Satranidazole | C8H11N5O5S | CID 41841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 56302-13-7, Satranidazole | lookchem [lookchem.com]
- 9. An overview on 5-nitroimidazole derivative “satranidazole” [wisdomlib.org]
- 10. Satranidazole: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Satranidazole: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Clinical and microbiological efficacy of 3% satranidazole gel as a local drug delivery system in the treatment of chronic periodontitis: A randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ijrpc.com [ijrpc.com]
- To cite this document: BenchChem. [Satranidazole CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681479#satranidazole-cas-number-and-chemical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)